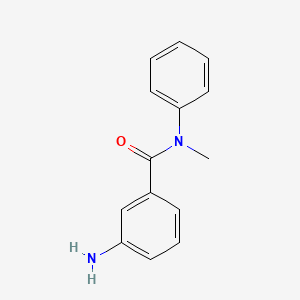

3-amino-N-methyl-N-phenylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

3-amino-N-methyl-N-phenylbenzamide and related compounds are synthesized through various chemical reactions, including acylation reactions and catalytic hydrogenation. The process involves the use of starting materials such as sulfonylaniline and nitrobenzoyl chloride, leading to high yields under optimized conditions such as the use of Raney Ni as a catalyst and specific reaction temperatures and pressures (Mao Duo, 2000).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using techniques like X-ray diffraction and DFT calculations, revealing insights into intermolecular interactions and the influence of these interactions on molecular geometry. For instance, the study on N-3-hydroxyphenyl-4-methoxybenzamide highlights the effects of dimerization and crystal packing on dihedral angles and rotational conformation (Sedat Karabulut et al., 2014).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, such as amidoalkylation, which leads to the synthesis of substituted phenylglycines. These reactions showcase the compounds' reactivity and the possibility of creating diverse derivatives for further study and application (D. Ben-Ishai et al., 1977).

Physical Properties Analysis

The physical properties, such as solubility and degradation temperatures, of benzamide derivatives are crucial for their practical application. For instance, novel polyimides synthesized from benzamide-based diamines show solubility in common organic solvents and high degradation temperatures, indicating their potential for use in high-performance materials (M. Butt et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity and stability under various conditions, are essential for understanding the applications and limitations of benzamide derivatives. Studies on the (amino)(carboxy) radicals derived from cyclic (alkyl)(amino) carbenes, for example, reveal their air stability and potential for use in chemical synthesis, despite previous assumptions about their sensitivity (Janell K. Mahoney et al., 2015).

Wissenschaftliche Forschungsanwendungen

Exposure Assessment and Human Health Impact

3-amino-N-methyl-N-phenylbenzamide and related compounds have been a subject of study in the context of human exposure and health impacts. Studies have documented the presence of such compounds in human urine, indicating exposure through diet or other environmental sources. For instance, a study focused on the presence of carcinogenic heterocyclic amines, including compounds structurally similar to this compound, in the urine of healthy volunteers consuming a normal diet. It was observed that humans are continually exposed to these compounds through food, and these could potentially form endogenously (Ushiyama et al., 1991). Additionally, the metabolic pathways and elimination of related compounds, like methyl, iso-, and n-butyl paraben, were investigated to understand their persistence and bioaccumulation potential in humans (Moos et al., 2016).

Diagnostic and Therapeutic Applications

Compounds structurally similar or related to this compound have also been studied for their diagnostic and therapeutic potential. For example, I123-IDAB, a radiolabeled benzamide, has been utilized in scintigraphy to visualize sigma receptors in vivo, offering insights into the potential clinical applicability of such compounds in conditions like melanoma and non-small cell lung carcinoma (Everaert et al., 1997).

Evaluation of Potential Health Risks

A significant area of research involves the assessment of potential health risks associated with exposure to this compound and similar compounds. Studies have investigated the urinary concentrations of parabens, environmental phenols, and other related compounds to understand the extent of human exposure and potential health risks. For example, a study focused on the urinary concentrations of four parabens in the U.S. population indicated widespread exposure, with variations observed based on sex and race/ethnicity (Calafat et al., 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

3-amino-N-methyl-N-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(15)10-11/h2-10H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOVFFWYXWEFSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353949 |

Source

|

| Record name | 3-amino-N-methyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14309-78-5 |

Source

|

| Record name | 3-amino-N-methyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloroimidazo[2,1-b]thiazole](/img/structure/B1269241.png)

![4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269254.png)

![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269256.png)

![2-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269257.png)

![4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1269258.png)